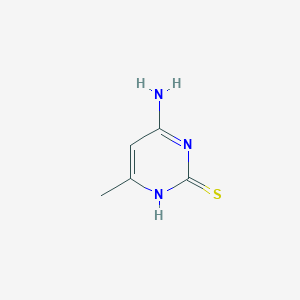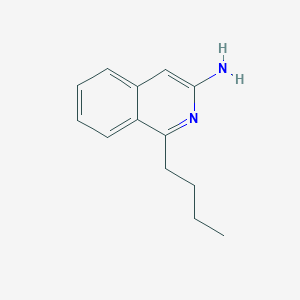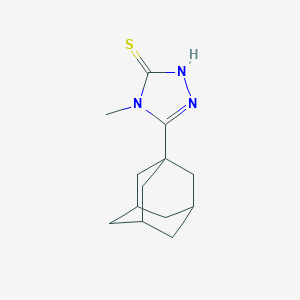
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole, commonly known as AdMT, is a sulfur-containing heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. AdMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mechanism Of Action
The mechanism of action of AdMT is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of oxidative stress in target cells. AdMT has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, AdMT has been found to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
AdMT has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, AdMT has been found to exhibit antioxidant activity and to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. AdMT has also been found to exhibit anti-inflammatory effects and to modulate the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of using AdMT in laboratory experiments is its high potency and selectivity. AdMT has been found to exhibit cytotoxic effects against cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. In addition, AdMT has been found to exhibit good stability and solubility in a range of solvents, making it easy to work with in the laboratory. However, one of the limitations of using AdMT in laboratory experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity.
Future Directions
There are several potential future directions for research involving AdMT. One area of interest is the development of new cancer therapies based on AdMT. Further studies are needed to determine the optimal dose, duration, and mode of administration for AdMT in cancer treatment. In addition, there is potential for the development of new neuroprotective agents based on AdMT. Further studies are needed to determine the mechanisms of action of AdMT in neuroprotection and to optimize its pharmacokinetic properties. Finally, there is potential for the development of new anti-inflammatory agents based on AdMT. Further studies are needed to determine the optimal dose and duration of treatment for AdMT in inflammatory conditions.
Synthesis Methods
AdMT can be synthesized through a multi-step process involving the reaction of adamantane with thiosemicarbazide, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce high yields of AdMT with good purity.
Scientific Research Applications
AdMT has been studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. AdMT has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. In addition, AdMT has also been studied for its potential use as an antioxidant and as an inhibitor of certain enzymes involved in the progression of neurodegenerative diseases.
properties
CAS RN |
139158-24-0 |
|---|---|
Product Name |
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole |
Molecular Formula |
C13H19N3S |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) |
InChI Key |
ANNIHKXRSJJMHU-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |
SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
Other CAS RN |
139158-24-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



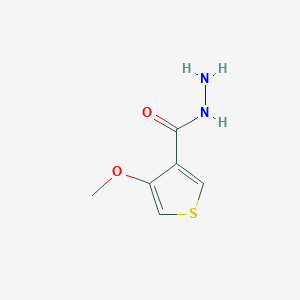
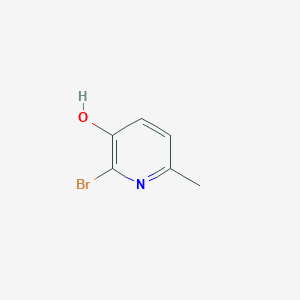
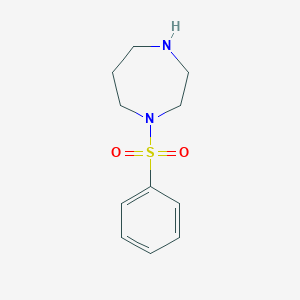
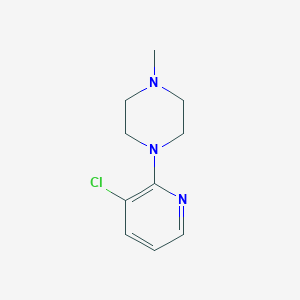
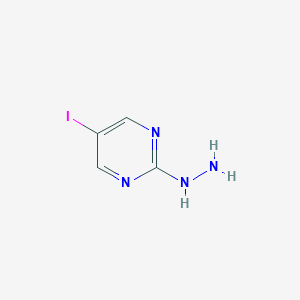
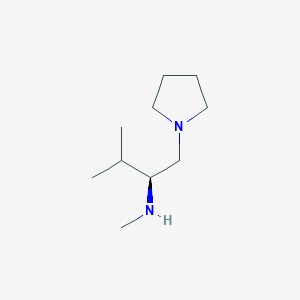
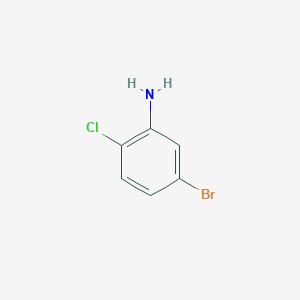

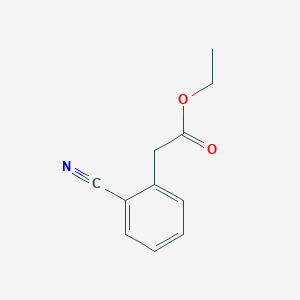
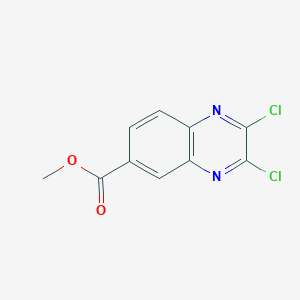
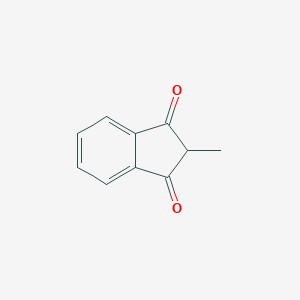
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
